5-Cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, a cyclopropyl group, and a tetrahydrothiophene moiety, which contribute to its biological activity and chemical properties.
The compound can be identified through its CAS number 1172710-29-0 and is documented in various chemical databases such as PubChem and ChemicalBook. It has been synthesized for research purposes, particularly in the field of drug discovery and development.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is further classified as an amide due to the carboxamide functional group attached to the pyrazole ring.
The synthesis of 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions that combine various organic synthesis techniques. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to verify the structure and purity.
The molecular formula for 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is . The structural representation includes a pyrazole core linked to a cyclopropyl group and a dimethoxyphenyl substituent, alongside a tetrahydrothiophene ring.
COc1ccc(C(=O)N2CCC(c3nnc(C4CC4)o3)CC2)c(OC)c1The compound may participate in various chemical reactions typical of amides and heterocycles, including:
Reactions involving this compound should be monitored using chromatographic techniques to assess product formation and purity. Reaction kinetics can also be studied to understand the reactivity profile.
The mechanism of action for 5-cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Preliminary studies suggest that this compound may exhibit anti-inflammatory or analgesic properties, potentially through modulation of signaling pathways involved in pain perception or inflammation.
5-Cyclopropyl-N-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is primarily investigated for its potential therapeutic applications in pharmacology. Its unique structure suggests possible roles in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: